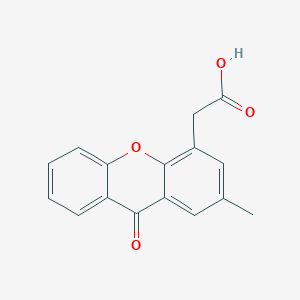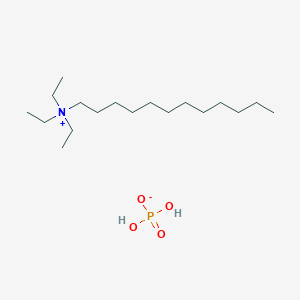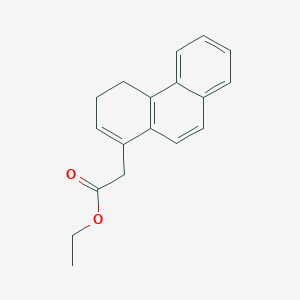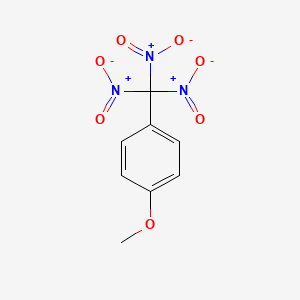
1-Methoxy-4-(trinitromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(trinitromethyl)benzene is an organic compound with the molecular formula C8H7N3O7 It is a derivative of benzene, where a methoxy group (-OCH3) and a trinitromethyl group (-C(NO2)3) are substituted at the para positions
Preparation Methods
The synthesis of 1-Methoxy-4-(trinitromethyl)benzene typically involves nitration reactions. One common method is the nitration of 1-methoxy-4-methylbenzene (p-anisole) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the trinitromethyl group without over-nitration or decomposition of the product .
Chemical Reactions Analysis
1-Methoxy-4-(trinitromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-4-(trinitromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(trinitromethyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the trinitromethyl group can undergo redox reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
1-Methoxy-4-(trinitromethyl)benzene can be compared with other similar compounds, such as:
1-Methoxy-4-nitrobenzene: This compound has a single nitro group instead of a trinitromethyl group, making it less reactive in certain chemical reactions.
1-Methoxy-4-methylbenzene: This compound lacks the nitro groups, making it less suitable for applications requiring strong electron-withdrawing groups.
The uniqueness of this compound lies in its combination of a methoxy group and a highly electron-withdrawing trinitromethyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
110175-17-2 |
|---|---|
Molecular Formula |
C8H7N3O7 |
Molecular Weight |
257.16 g/mol |
IUPAC Name |
1-methoxy-4-(trinitromethyl)benzene |
InChI |
InChI=1S/C8H7N3O7/c1-18-7-4-2-6(3-5-7)8(9(12)13,10(14)15)11(16)17/h2-5H,1H3 |
InChI Key |
HSIHEXNCPHPRSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


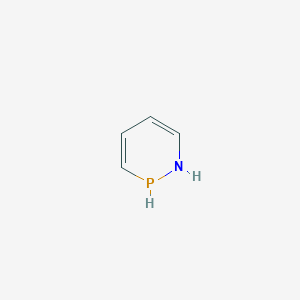
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)
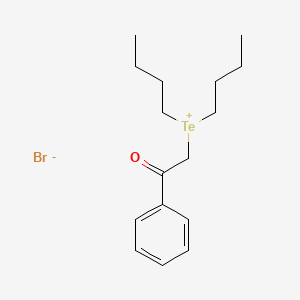
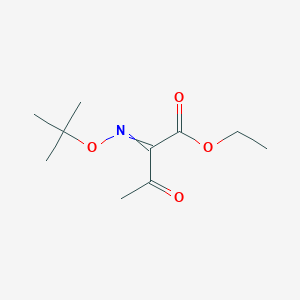
![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

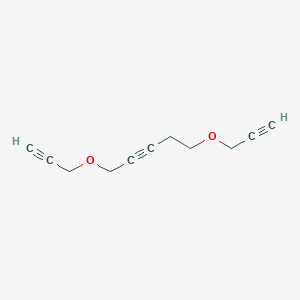
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
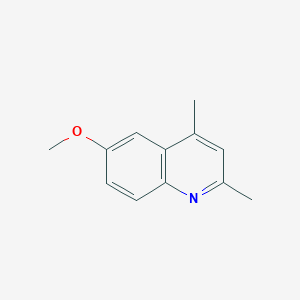
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
